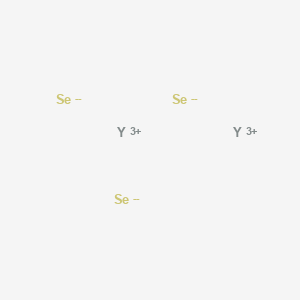
Yttrium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium selenide (YSe) is a chemical compound composed of yttrium and selenium. It is a semiconductor material with potential applications in various fields of science and technology.
Wissenschaftliche Forschungsanwendungen
Yttrium selenide has potential applications in various fields of science and technology, including optoelectronics, catalysis, and energy storage. In optoelectronics, Yttrium selenide can be used as a semiconductor material for the fabrication of light-emitting diodes, solar cells, and photodetectors. In catalysis, Yttrium selenide can be used as a catalyst for various chemical reactions, such as hydrogenation and oxidation. In energy storage, Yttrium selenide can be used as an electrode material for lithium-ion batteries.
Wirkmechanismus
The mechanism of action of Yttrium selenide depends on its specific application. In optoelectronics, Yttrium selenide acts as a semiconductor material by absorbing and emitting light. In catalysis, Yttrium selenide acts as a catalyst by providing a surface for chemical reactions to occur. In energy storage, Yttrium selenide acts as an electrode material by storing and releasing lithium ions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Yttrium selenide. However, some studies suggest that Yttrium selenide nanoparticles may have cytotoxic effects on cells. Further research is needed to fully understand the potential health effects of Yttrium selenide.
Vorteile Und Einschränkungen Für Laborexperimente
Yttrium selenide has several advantages for lab experiments, including its high thermal stability, chemical resistance, and semiconductor properties. However, Yttrium selenide is a relatively new material, and there is limited research on its properties and applications. Additionally, Yttrium selenide can be difficult to synthesize, and the choice of synthesis method can affect the properties of the material.
Zukünftige Richtungen
There are several future directions for research on Yttrium selenide. One direction is to investigate the potential health effects of Yttrium selenide nanoparticles. Another direction is to explore the use of Yttrium selenide in energy storage applications, such as supercapacitors. Additionally, further research is needed to fully understand the properties and applications of Yttrium selenide, including its electronic and optical properties.
Synthesemethoden
Yttrium selenide can be synthesized by various methods, including chemical vapor transport, chemical vapor deposition, and solvothermal synthesis. Chemical vapor transport involves the reaction of yttrium and selenium in a closed tube under vacuum or inert gas. Chemical vapor deposition involves the decomposition of yttrium and selenium precursors in a gas phase onto a substrate. Solvothermal synthesis involves the reaction of yttrium and selenium precursors in a solvent at high temperature and pressure. The choice of synthesis method depends on the desired properties of the Yttrium selenide material.
Eigenschaften
CAS-Nummer |
12036-87-2 |
|---|---|
Produktname |
Yttrium selenide |
Molekularformel |
Se3Y2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
selenium(2-);yttrium(3+) |
InChI |
InChI=1S/3Se.2Y/q3*-2;2*+3 |
InChI-Schlüssel |
IMKWSPQFZBYYPG-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
Kanonische SMILES |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
Andere CAS-Nummern |
12036-87-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



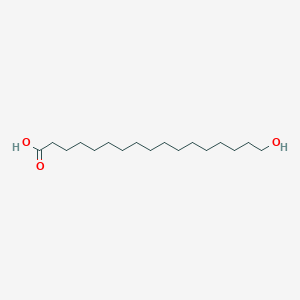
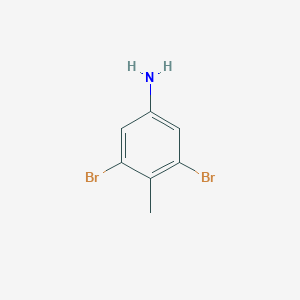
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)


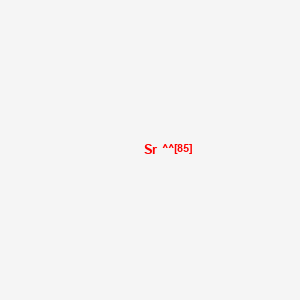
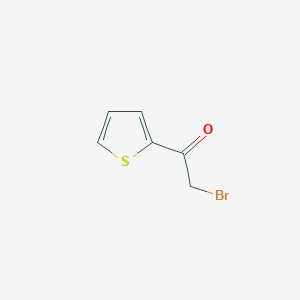

![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
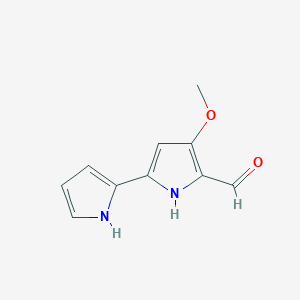

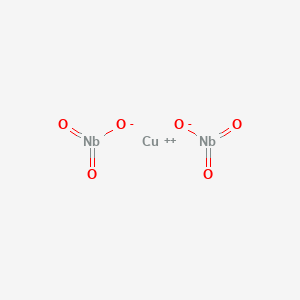
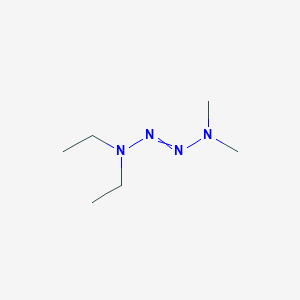
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)